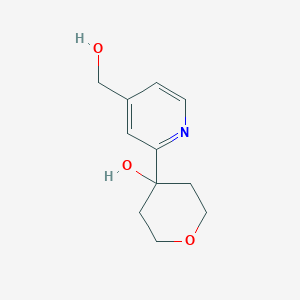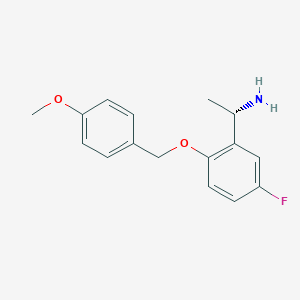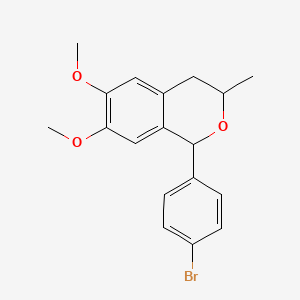
1-Phenoxy-2-phenylpropan-2-ol
Overview
Description
1-Phenoxy-2-phenylpropan-2-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Uterine Relaxant Activity
A novel series of substituted p-hydroxyphenylethanolamines, closely related to 1-Phenoxy-2-phenylpropan-2-ol, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent activity in vitro and significantly delayed the onset of labor in pregnant rats, suggesting potential applications in managing preterm labor (Viswanathan & Chaudhari, 2006).
Potential in Heart Disease Treatment
Derivatives of 1-Phenoxy-3-amino-propane-2-ol, which is structurally similar to this compound, have been identified for their potential in treating heart diseases. Some of these derivatives exhibit beta-adrenalytic or anti-arrhythmic properties, indicating a possible role in cardiac health management (Griffin, 2001).
Thermal Gas-Phase Elimination Studies
Studies on the thermal gas-phase elimination of β-substituted carboxylic acids, including 2-Phenoxypropanoic acid, a compound related to this compound, have provided insights into their kinetics and mechanisms. This research is crucial for understanding the thermal stability and reactivity of these compounds in various applications (Al-Awadi, Kaul, & El-Dusouqui, 2000).
Antimicrobial Properties
Research into compounds like 3-Phenylpropan-1-ol, closely related to this compound, has shown their efficacy as antimicrobial agents, particularly against Pseudomonas aeruginosa. This suggests potential applications in creating new antimicrobial agents or preservatives in pharmaceutical formulations (Richards & McBride, 1973).
Role in Plant Stress Response
Phenylpropanoid pathway, to which this compound is indirectly related, plays a significant rolein plant responses to abiotic stress. This pathway leads to the synthesis of phenolic compounds like flavonoids under stress, which helps plants cope with environmental challenges. Understanding this pathway is crucial for developing strategies to enhance plant resilience to stress conditions (Sharma et al., 2019).
Synthesis and Applications in Organic Chemistry
This compound and its derivatives find applications in the field of organic synthesis. For example, 1-Phenylpropan-1-ol undergoes enantioselective autocatalysis, demonstrating its utility in asymmetric synthesis, which is vital for producing chiral drugs and other biologically active molecules (ShengJian et al., 1993).
Anti-Trypanosomal Activity
Compounds containing the phenoxy moiety, such as this compound, have been synthesized and tested for anti-trypanosomal activity. This research indicates potential applications in treating diseases caused by Trypanosoma species, such as sleeping sickness (Foscolos et al., 2022).
Properties
IUPAC Name |
1-phenoxy-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(16,13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTYGVNCEVECQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


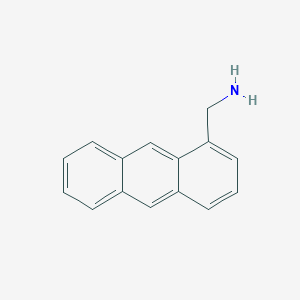
![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

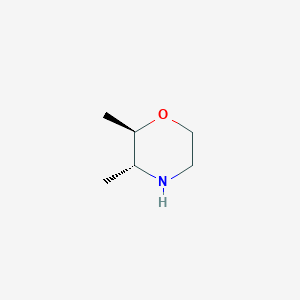
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
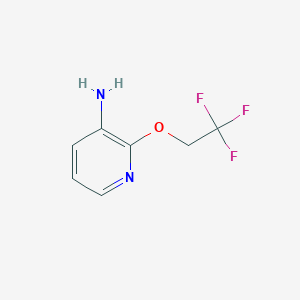
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
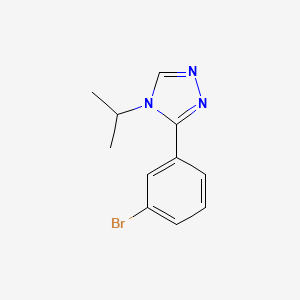

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
